Effusanin E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

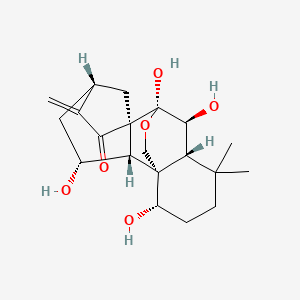

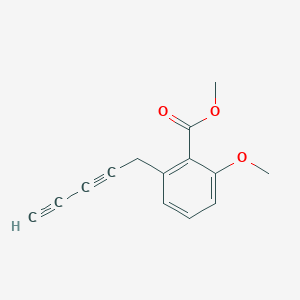

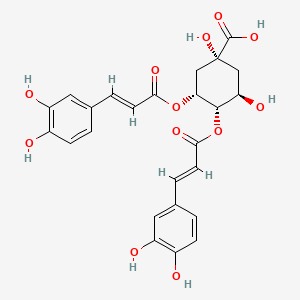

Effusanin E has a molecular formula of C20H28O6 . Its IUPAC name is (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo [7.6.2.15,8.01,11.02,8]octadecan-7-one . The molecular weight of Effusanin E is 364.4 g/mol .Physical And Chemical Properties Analysis

Effusanin E has a molecular weight of 364.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of Effusanin E is 364.18858861 g/mol . The Topological Polar Surface Area is 107 Ų .Scientific Research Applications

1. Inhibition of Nasopharyngeal Carcinoma Cell Growth Effusanin E has been found to significantly inhibit cell proliferation and induce apoptosis in nasopharyngeal carcinoma (NPC) cells . It induces the cleavage of PARP, caspase-3, and -9 proteins and inhibits the nuclear translocation of p65 NF-κB proteins .

2. Suppression of NF-κB and COX-2 Signaling Effusanin E abrogates the binding of NF-κB to the COX-2 promoter, thereby inhibiting the expression and promoter activity of COX-2 . This suggests that Effusanin E suppresses p50/p65 proteins to down-regulate COX-2 expression .

3. Potential Therapeutic Compound for Human Nasopharyngeal Carcinoma Effusanin E has been suggested as a potential therapeutic compound for the treatment of human nasopharyngeal carcinoma . It significantly suppressed tumor growth in a xenograft mouse model without obvious toxicity .

4. Down-regulation of p50 NF-κB and COX-2 in Tumors In a xenograft mouse model, the expression of p50 NF-κB and COX-2 were down-regulated in the tumors of nude mice . This suggests that Effusanin E could be used to target these proteins in cancer treatment .

5. Treatment of Non-Small-Cell Lung Cancer (NSCLC) Effusanin B, a diterpenoid derived from Isodon serra, showed therapeutic potential in treating non-small-cell lung cancer (NSCLC) . Further research on the mechanism indicated that effusanin B inhibited the proliferation and migration of A549 cells .

6. Regulation of Pro-Apoptotic and Anti-Apoptotic Proteins The expression of the pro-apoptotic protein Bax was upregulated with the treatment of effusanin B, and the expression of the anti-apoptotic Bcl-2, Mcl-1, and Caspase-3 protein was significantly downregulated . This suggests that Effusanin E could be used to regulate these proteins in cancer treatment .

Mechanism of Action

Target of Action

Effusanin E, a natural diterpenoid isolated from Rabdosia serra, primarily targets two key proteins: p50/p65 proteins and COX-2 . These proteins play a crucial role in the inflammatory response and cell proliferation .

Mode of Action

Effusanin E interacts with its targets by suppressing the p50/p65 proteins, which in turn down-regulates the expression of COX-2 . This interaction inhibits the nuclear translocation of p65 NF-κB proteins and abrogates the binding of NF-κB to the COX-2 promoter .

Biochemical Pathways

The primary biochemical pathway affected by Effusanin E is the NF-κB/COX-2 signaling pathway . By inhibiting this pathway, Effusanin E significantly suppresses cell proliferation and induces apoptosis in nasopharyngeal carcinoma (NPC) cells .

Result of Action

Effusanin E significantly inhibits cell proliferation and induces apoptosis in NPC cells . It also induces the cleavage of PARP, caspase-3, and -9 proteins . Furthermore, Effusanin E significantly suppresses tumor growth in a xenograft mouse model without obvious toxicity .

properties

IUPAC Name |

(1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVWYILWVYNUAJ-LBQBBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Effusanin E | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Benzyloxy)-3-(6-(benzyloxy)benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one](/img/structure/B600320.png)